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Compound of Interest

Compound Name: N-(4-bromophenyl)urea

Cat. No.: B154420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-
bromophenyl)urea, a compound of interest in organic synthesis and pharmaceutical research.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, supported by experimental protocols and data visualizations

to facilitate its identification and characterization.

Spectroscopic Data Summary
The empirical and theoretical spectroscopic data for N-(4-bromophenyl)urea are summarized

in the tables below for quick reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Nucleus Solvent
Chemical Shift (δ) in

ppm
Assignment

¹H NMR DMSO-d₆ 5.91 (s, 2H) -NH₂

7.38 (s, 4H) Aromatic C-H

8.66 (s, 1H) -NH-

¹³C NMR DMSO-d₆ 112.22 C-Br (ipso)

119.52 2 x Aromatic C-H

131.18 2 x Aromatic C-H

139.89 C-NH (ipso)

155.70 C=O

Reference:[1]

Table 2: Infrared (IR) Spectroscopy Data
Vibrational Mode

Expected Wavenumber

(cm⁻¹) Range
Functional Group

N-H Stretch 3200 - 3600
Amine (-NH₂) and Amide (-

NH-)

C=O Stretch ~1700 Carbonyl (Urea)

N-H Bend 1600 - 1650
Amine (-NH₂) and Amide (-

NH-)

C-N Stretch 1450 and 1150 Amine/Amide

Aromatic C=C Stretch 1600 - 1475 Benzene Ring

C-H Stretch (Aromatic) 3100 - 3000 Benzene Ring

C-Br Stretch 700 - 500 Aryl Halide

Note: Specific peak values for N-(4-bromophenyl)urea are not readily available in the

searched literature. The provided ranges are characteristic for the respective functional groups.
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[2]

Table 3: Mass Spectrometry (MS) Data
Adduct Predicted m/z

[M+H]⁺ 214.98146

[M+Na]⁺ 236.96340

[M-H]⁻ 212.96690

[M]⁺ 213.97363

Reference:[3] Note: The molecular weight of N-(4-bromophenyl)urea is 215.05 g/mol . The

presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a

characteristic M and M+2 isotopic pattern in the mass spectrum.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of N-(4-bromophenyl)urea are provided

below. These protocols are based on standard laboratory practices and information gathered

from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of N-(4-
bromophenyl)urea.

Instrumentation: A 400 MHz NMR spectrometer (or equivalent).[1]

Sample Preparation:

Weigh approximately 5-10 mg of N-(4-bromophenyl)urea.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:
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Spectrometer Frequency: 399.95 MHz[1]

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64

Spectral Width: -2 to 12 ppm

Relaxation Delay: 1-5 s

¹³C NMR Acquisition Parameters:

Spectrometer Frequency: 100.58 MHz[1]

Pulse Sequence: Proton-decoupled pulse experiment.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Spectral Width: 0 to 200 ppm

Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-(4-bromophenyl)urea using Fourier-

Transform Infrared (FTIR) spectroscopy.

Technique: KBr Pellet Method.[4]

Sample Preparation:

Grind 1-2 mg of dry N-(4-bromophenyl)urea with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous

powder is obtained.

Place a portion of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
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FTIR Acquisition Parameters:

Instrument: Bruker Tensor 27 FT-IR or equivalent.[4]

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

A background spectrum of a pure KBr pellet should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-(4-
bromophenyl)urea.

Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI):

Prepare a dilute solution of N-(4-bromophenyl)urea (approximately 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

The solution can be directly infused into the mass spectrometer or introduced via liquid

chromatography.

Mass Spectrometry Acquisition Parameters (General):

Ionization Mode: Positive or negative, depending on the desired adducts.

Mass Range: A range encompassing the expected molecular ion (e.g., m/z 50-500).

Fragmentation Analysis: Tandem MS (MS/MS) can be performed on the molecular ion peak

to obtain structural information. A common fragmentation pathway for ureas involves the

cleavage of the C-N bond.[5]
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like N-(4-bromophenyl)urea.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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